Benzoic acid, 4-[(1,4-dihydro-4-oxo-2-quinazolinyl)amino]-
Overview
Description
Benzoic acid, 4-[(1,4-dihydro-4-oxo-2-quinazolinyl)amino]- is a complex organic compound that features a benzoic acid moiety linked to a quinazolinone structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzoic acid, 4-[(1,4-dihydro-4-oxo-2-quinazolinyl)amino]- typically involves the condensation of 2-cyanomethylbenzoic acid with anthranilic acid derivatives . This reaction proceeds through nucleophilic substitution, where the methoxy group in 3-methoxy-1,2-dihydro-1-isoquinolinone is replaced by the amino group from anthranilic acid .
Industrial Production Methods:
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the quinazolinone moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group in the quinazolinone structure, potentially yielding alcohol derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.
Major Products: The major products formed from these reactions include oxidized quinazolinone derivatives, reduced alcohol derivatives, and various substituted benzoic acid derivatives.
Scientific Research Applications
Benzoic acid, 4-[(1,4-dihydro-4-oxo-2-quinazolinyl)amino]- has several scientific research applications:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and can be used in studies involving nucleophilic substitution reactions.
Biology: The compound’s structure allows it to interact with biological macromolecules, making it a candidate for drug development and biochemical studies.
Industry: It can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of benzoic acid, 4-[(1,4-dihydro-4-oxo-2-quinazolinyl)amino]- involves its interaction with molecular targets such as enzymes or receptors. The quinazolinone moiety can form hydrogen bonds and other interactions with active sites, potentially inhibiting or modulating the activity of specific proteins. The benzoic acid group can also participate in binding interactions, enhancing the compound’s overall efficacy.
Comparison with Similar Compounds
- Benzoic acid, 4-[(3,4-dihydro-4-oxo-2-quinazolinyl)amino]-
- 2-(4-oxo-3,4-dihydro-2-quinazolinylmethyl)benzoic acid
Comparison: Benzoic acid, 4-[(1,4-dihydro-4-oxo-2-quinazolinyl)amino]- is unique due to its specific substitution pattern and the presence of both benzoic acid and quinazolinone moieties This combination allows for a diverse range of chemical reactions and interactions, making it a versatile compound in various research applications
Properties
IUPAC Name |
4-[(4-oxo-3H-quinazolin-2-yl)amino]benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O3/c19-13-11-3-1-2-4-12(11)17-15(18-13)16-10-7-5-9(6-8-10)14(20)21/h1-8H,(H,20,21)(H2,16,17,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQDQNBXZIYFOPH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NC(=N2)NC3=CC=C(C=C3)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40544458 | |
Record name | 4-[(4-Oxo-1,4-dihydroquinazolin-2-yl)amino]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40544458 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
100448-60-0 | |
Record name | 4-[(4-Oxo-1,4-dihydroquinazolin-2-yl)amino]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40544458 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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